Promothiocin A

Thiopeptide antibiotic TipA promoter induction Antibacterial activity

Researchers needing inducible gene expression without confounding cytotoxicity face limited options. Promothiocin A uniquely decouples tipA promoter induction from antibacterial activity-unlike its structural analog Promothiocin B. • Potent tipA induction at 0.2 μg/mL with no growth inhibition • Structurally resolved in complex with TipAS (PDB 2MBZ), revealing differential helix mobility vs. nosiheptide • Modular total synthesis established, enabling SAR and analog generation • >98% purity; isolated from Streptomyces sp. SF2741 Supplied with rigorous analytical documentation for reproducible gene-regulation studies.

Molecular Formula C36H37N11O8S2
Molecular Weight 815.9 g/mol
CAS No. 156737-05-2
Cat. No. B1678246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromothiocin A
CAS156737-05-2
SynonymsPromothiocin A;  Antibiotic SF-2741A;  Antibiotic SF 2741A;  Antibiotic SF2741A
Molecular FormulaC36H37N11O8S2
Molecular Weight815.9 g/mol
Structural Identifiers
SMILESCC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C
InChIInChI=1S/C36H37N11O8S2/c1-13(2)24-32(52)38-10-23-45-26(18(7)54-23)33(53)41-16(5)35-43-21(11-56-35)30(50)40-15(4)34-47-25(17(6)55-34)27-19(36-44-22(12-57-36)31(51)46-24)8-9-20(42-27)29(49)39-14(3)28(37)48/h8-9,11-13,15-16,24H,3,10H2,1-2,4-7H3,(H2,37,48)(H,38,52)(H,39,49)(H,40,50)(H,41,53)(H,46,51)/t15-,16-,24-/m0/s1
InChIKeyOUTWOIXDJMCBPB-YWTKSJFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Promothiocin A Procurement Guide: Baseline Characteristics and Functional Classification for Scientific Selection


Promothiocin A (CAS 156737-05-2) is a member of the thiopeptide antibiotic family, originally isolated from the mycelium of *Streptomyces* sp. SF2741 [1]. It is a 26-membered macrocyclic peptide characterized by a complex structure incorporating thiazole, oxazole, and a pyridine ring, with a molecular weight of 815.88 g/mol and formula C₃₆H₃₇N₁₁O₈S₂ [2][3]. Its primary mode of action involves binding to the transcriptional regulator TipA, leading to potent induction of the *tipA* promoter, a genetic switch used for regulated gene expression in *Streptomyces* [4].

Why Promothiocin A Cannot Be Replaced by Generic Thiopeptides or Simple TipA Inducers


Promothiocin A is a distinct functional outlier within the thiopeptide family that defies the typical class profile. While most thiopeptide antibiotics are potent protein synthesis inhibitors with strong antibacterial activity, Promothiocin A uniquely decouples these functions: it lacks detectable antibacterial activity against standard test strains but retains a very strong capacity as a tipA promoter inducer [1]. This functional decoupling is not shared by its closest structural analog, Promothiocin B, which maintains antibacterial activity [2]. Furthermore, its 26-membered macrocycle and specific interactions with the TipAS protein are not interchangeable with smaller or structurally distinct inducers like promoinducin (40 ng/ml) or geninthiocin A (1.2 ng/ml), as their induction potencies, structural requirements, and downstream biological effects differ significantly [3][4].

Quantitative Differentiators: Promothiocin A Versus Key Analogs in Functional Assays


Functional Decoupling of TipA Induction from Antibacterial Activity: Promothiocin A vs. Thiopeptide Class

In contrast to the majority of thiopeptide antibiotics, which exhibit both antibacterial activity and TipA induction, Promothiocin A uniquely demonstrates potent TipA promoter induction with no detectable antibacterial activity. It is the first reported molecule with this functional profile [1].

Thiopeptide antibiotic TipA promoter induction Antibacterial activity

Differential Antibacterial Activity: Promothiocin A vs. Promothiocin B

Promothiocin A and its closest analog, Promothiocin B, differ critically in antibacterial activity despite both being 26-membered thiopeptides. Promothiocin A lacks detectable antibacterial activity, while Promothiocin B maintains activity [1][2].

Promothiocin Antibacterial activity Structural analog

Minimum TipA Promoter Induction Concentration: Promothiocin A vs. Promothiocin B

The minimum concentration required to induce the tipA promoter is a key functional metric. Promothiocin A has a minimum induction concentration of 0.2 μg/mL, while Promothiocin B is twice as potent at 0.1 μg/mL [1].

TipA promoter Induction assay Minimum concentration

Induction Potency Comparison: Promothiocin A vs. Other Thiopeptide TipA Inducers

Compared to other thiopeptide TipA inducers, Promothiocin A exhibits an intermediate potency. It is less potent than thiotipin (80 ng/mL) and promoinducin (40 ng/mL), but significantly more potent than geninthiocin A (1.2 ng/mL) [1][2][3][4].

Thiopeptide TipA promoter Potency comparison

Structural Basis of TipAS Recognition: Promothiocin A vs. Nosiheptide

NMR structural studies of TipAS in complex with Promothiocin A and Nosiheptide reveal that while both complexes are similar, the smaller Promothiocin A leaves more room for movement within the newly formed helices of TipAS, indicating a distinct dynamic signature in the binding interaction [1].

Thiopeptide TipAS NMR structure Multidrug resistance

Synthetic Accessibility: Promothiocin A vs. Complex Thiopeptides

The total synthesis of Promothiocin A has been achieved using two distinct macrocyclization strategies, with the dehydroalanine side chain introduced in the final steps. This synthetic tractability contrasts with more complex thiopeptides like thiostrepton and nosiheptide, where total synthesis is more challenging and lower-yielding [1][2].

Total synthesis Thiopeptide Macrocyclization

Recommended Applications for Promothiocin A Based on Verified Differential Evidence


Precise Control of TipA-Dependent Gene Expression without Antibacterial Interference

Promothiocin A is uniquely suited for experiments requiring controlled, titratable induction of the *tipA* promoter in *Streptomyces* and other hosts, without the confounding variable of growth inhibition or cytotoxicity. Its lack of detectable antibiotic activity [1] and defined induction concentration (0.2 μg/mL) make it the reagent of choice for studying gene function, metabolic pathway regulation, and protein expression in systems where cellular health and normal physiology must be maintained.

Investigating the Structural Dynamics of TipA-Mediated Multidrug Recognition

As the smaller ligand in a solved NMR structure, Promothiocin A provides a unique experimental handle for probing the conformational dynamics of the TipAS multidrug recognition domain. Its complex reveals a more mobile set of helices compared to the larger nosiheptide [2]. Researchers can leverage this differential flexibility to dissect the kinetic and thermodynamic parameters governing transcriptional activation, an approach not feasible with more rigidly bound inducers.

Scaffold for Thiopeptide Structure-Activity Relationship (SAR) Studies

The established total synthesis of Promothiocin A, which uses a modular approach and late-stage introduction of the dehydroalanine side chain [3], provides a chemically accessible scaffold for SAR exploration. Unlike the more complex syntheses of thiostrepton or nosiheptide, Promothiocin A can be used as a starting point to generate novel analogs to decouple and map the structural determinants of TipA induction versus antibacterial activity.

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